Home > Products > Screening Compounds P92800 > 4-(3,4-Difluorobenzenesulfonamido)benzoic acid
4-(3,4-Difluorobenzenesulfonamido)benzoic acid - 327072-97-9

4-(3,4-Difluorobenzenesulfonamido)benzoic acid

Catalog Number: EVT-3073807
CAS Number: 327072-97-9
Molecular Formula: C13H9F2NO4S
Molecular Weight: 313.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid

  • Compound Description: This compound is a novel, potent, and selective agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α) []. It demonstrated favorable pharmacokinetic properties in preclinical species, including low systemic plasma clearance and moderate bioavailability []. Studies revealed its metabolism via oxidation and phase II glucuronidation pathways [].

4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid

  • Compound Description: This compound is a 3,4-diaminoisocoumarine derivative and a known precursor to 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid [].

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid

  • Compound Description: This compound is a phthalide–carboxamide-bearing system synthesized from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid [].

4-(3,4-Diaminophenoxy)benzoic acid esters

  • Compound Description: These compounds, with the general formula where R = CH3, CH(CH3)2, are used as intermediate products in synthesizing thermally stable polymer materials [].
Overview

4-(3,4-Difluorobenzenesulfonamido)benzoic acid is a chemical compound characterized by its unique structure and potential applications in biochemical research. This compound features a benzoic acid moiety substituted with a sulfonamide group that includes two fluorine atoms on the aromatic ring. The molecular formula for this compound is C13_{13}H9_{9}F2_{2}N\O4_{4}S, and its molecular weight is approximately 313.28 g/mol .

Source

This compound can be sourced from various chemical suppliers and is often utilized in proteomics research and other biochemical applications. It is available for purchase from companies like Santa Cruz Biotechnology and Sigma-Aldrich, which provide detailed specifications regarding its purity and handling .

Classification

4-(3,4-Difluorobenzenesulfonamido)benzoic acid is classified as an organic aromatic compound, specifically a sulfonamide derivative of benzoic acid. Its classification falls under the broader categories of pharmaceuticals and biochemical reagents due to its functional groups and potential biological activity.

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with a suitable sulfonyl chloride derivative that contains the difluorobenzene moiety. The general procedure includes:

  1. Preparation of the Sulfonamide: The reaction starts with the formation of an intermediate sulfonamide by reacting 4-aminobenzoic acid with 3,4-difluorobenzenesulfonyl chloride in an appropriate solvent like dichloromethane or dimethylformamide.
  2. Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Technical details regarding reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid features a benzoic acid backbone with a sulfonamide group attached to the para position relative to the carboxylic acid group. The presence of two fluorine atoms on the aromatic ring enhances its electronic properties, potentially influencing its reactivity and biological activity.

Data

  • Molecular Formula: C13_{13}H9_{9}F2_{2}N\O4_{4}S
  • Molecular Weight: 313.28 g/mol
  • SMILES Notation: Cc1ccc(cc1F)S(=O)(=O)N(c2ccc(c(c2)C(=O)O)F) .
Chemical Reactions Analysis

Reactions

The reactivity of 4-(3,4-Difluorobenzenesulfonamido)benzoic acid can be attributed to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.
  2. Acid-Base Reactions: The carboxylic acid group can engage in typical acid-base reactions, influencing solubility and reactivity in various environments.

Technical details regarding these reactions would involve specific conditions such as temperature, catalysts, and solvents used to drive these transformations effectively .

Mechanism of Action

Process

The mechanism of action for 4-(3,4-Difluorobenzenesulfonamido)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites on proteins or enzymes.

Data from studies indicate that compounds with similar structures exhibit inhibitory effects on specific enzymes (e.g., glycerol-3-phosphate acyltransferase), suggesting potential therapeutic applications in metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • pKa: The pKa value related to the carboxylic acid group influences its ionization state at physiological pH levels.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize these properties accurately .

Applications

Scientific Uses

4-(3,4-Difluorobenzenesulfonamido)benzoic acid has several applications in scientific research:

  1. Proteomics Research: Utilized as a biochemical reagent for studying protein interactions and modifications.
  2. Drug Development: Investigated for its potential role as an inhibitor in metabolic pathways related to obesity and other metabolic disorders.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex pharmaceutical compounds due to its reactive functional groups .
Introduction to Carboxylesterase-Targeted Therapeutic Agents

Role of Carboxylesterases in Prodrug Activation and Xenobiotic Metabolism

Carboxylesterases (CEs) are ubiquitous serine hydrolases that catalyze the hydrolysis of ester-, amide-, thioester-, and carbamate-containing compounds. These enzymes are strategically expressed in tissues exposed to xenobiotics, including the liver, intestine, kidney, and lung epithelia [1] [10]. Their catalytic mechanism involves a conserved triad of serine, histidine, and glutamic acid residues situated at the base of a deep hydrophobic gorge (~25–35 Å deep). This structural feature creates a substrate-selective environment favoring small, aromatic esters with unhindered carbonyl groups, such as p-nitrophenyl acetate [1].

In drug metabolism, CEs exhibit functional duality:1. Prodrug Activation: Essential for converting inactive prodrugs into therapeutic agents. Examples include:- CPT-11 (irinotecan) → SN-38 (topoisomerase I inhibitor) via human intestinal CE (hiCE/CES2) [1]- Capecitabine → 5-fluorouracil (antimetabolite)- Oseltamivir → Oseltamivir carboxylate (neuraminidase inhibitor) via human liver CE (hCE1/CES1) [10]2. Detoxification Pathways: Hydrolyze compounds like cocaine, heroin, and pyrethroid pesticides into less toxic metabolites [1] [3].

The isoform-specific substrate preferences are critical:

  • hCE1: Prefers substrates with large acyl groups/small alcohol moieties (e.g., clopidogrel, oseltamivir)
  • hiCE (hCE2): Hydrolyzes compounds with small acyl groups/large alcohol moieties (e.g., CPT-11) [1] [6]. This specificity arises from structural differences in the active site gorge entrance—flexible loops in hiCE accommodate bulky substrates, whereas rigid loops in hCE1 restrict access [1].
  • Table 1: Substrate Specificity of Major Human Carboxylesterase Isoforms
    IsoformPrimary Tissue ExpressionRepresentative SubstratesStructural Preference
    hCE1 (CES1)Liver > Kidney, LungClopidogrel, OseltamivirLarge acyl / Small alcohol
    hiCE (CES2)Intestine > LiverCPT-11, PrasugrelSmall acyl / Large alcohol

Rationale for Selective hiCE Inhibition in Modulating Drug Toxicity

Selective inhibition of hiCE (CES2) represents a promising therapeutic strategy to mitigate drug-induced toxicities without compromising efficacy. This approach is exemplified by CPT-11 (irinotecan), a prodrug for colorectal cancer. Its hydrolysis by intestinal hiCE generates SN-38—a potent topoisomerase inhibitor causing severe dose-limiting diarrhea due to localized intestinal tissue damage [1] [3].

Mechanistic Advantages of hiCE-Specific Inhibitors:

  • Reduced SN-38 Exposure: By blocking hiCE-mediated CPT-11 activation in the gut, inhibitors decrease intestinal SN-38 concentrations while preserving systemic activation by hepatic hCE1 or tumor-associated CEs [1] [6].
  • Minimal Endogenous Impact: Unlike acetylcholinesterase, CEs lack essential endogenous functions, as evidenced by plasma CE-deficient mice exhibiting normal viability and lifespan [1]. This reduces toxicity risks from inhibition.
  • Structural Basis for Selectivity: The hiCE active site gorge accommodates inhibitors with bulky aromatic systems and sulfonamide motifs, which are sterically excluded from the narrower hCE1 gorge [1] [6].

Proof-of-Concept Studies:Bisbenzene sulfonamides—early hiCE inhibitors—achieved >60-fold selectivity over hCE1 with nanomolar Ki values. However, their poor aqueous solubility and limited membrane permeability hindered cellular efficacy [3] [6]. This underscores the need for optimized scaffolds like 4-(3,4-difluorobenzenesulfonamido)benzoic acid, which integrates:

  • A sulfonamide pharmacophore for hiCE binding
  • Polar carboxylic acid moiety to enhance solubility
  • Fluorinated aryl groups to modulate lipophilicity and metabolic stability [6].

Historical Development of Benzenesulfonamide-Based Inhibitors

Benzenesulfonamides emerged as privileged scaffolds for CE inhibition following high-throughput screening and structure-based design. Early work identified two inhibitor classes:

Class 1: Bisbenzene Sulfonamides

Characterized by two benzene sulfonamide units linked via alkyl chains (e.g., benzamide derivatives). These compounds demonstrated nanomolar potency and >60-fold selectivity for hiCE over hCE1. Key features include:

  • Competitive Inhibition: Mimic ester substrates, occupying the hydrophobic gorge [3].
  • QSAR Insights: Halogenation (e.g., chlorine, fluorine) enhanced potency by increasing clogP, promoting hydrophobic interactions within the gorge [3] [6].
  • Limitations: Poor solubility in physiological buffers and limited cellular permeability restricted in vivo applications [3].

Class 2: Ethane-1,2-diones (e.g., Benzil)

These pan-CE inhibitors (e.g., benzil, Ki = 15–45 nM) feature a 1,2-dicarbonyl motif that acts as a pseudo-substrate. The active-site serine attacks a carbonyl, forming a stable tetrahedral intermediate that halts catalysis [6]. Natural analogs like tanshinones (from Salvia miltiorrhiza) also inhibit CEs, highlighting clinical risks of herb-drug interactions [6].

Evolution to 4-(3,4-Difluorobenzenesulfonamido)benzoic Acid

This compound represents a hybridization strategy merging key pharmacophores:

  • Sulfonamide Core: Retains hiCE selectivity through hydrogen bonding with catalytic residues.
  • Carboxylic Acid: Improves water solubility versus earlier lipophilic inhibitors.
  • 3,4-Difluorophenyl Group: Enhances metabolic stability and gorge penetration via:
  • Increased electrophilicity of the sulfonamide sulfur
  • Optimal steric bulk for hiCE binding [5] [6].
  • Table 2: Design Evolution of Sulfonamide-Based CE Inhibitors
    Inhibitor GenerationRepresentative CompoundTarget CEKi (nM)Key AdvantagesLimitations
    First-GenBis(4-nitrophenyl) phosphatePan-CE~100–500Broad activityLow specificity; organophosphate toxicity
    Second-GenBenzil derivativesPan-CE15–45Nanomolar potencyNo isoform selectivity
    Third-GenBisbenzene sulfonamideshiCE (CES2)<50>60-fold hiCE selectivityPoor solubility/permeability
    Optimized4-(3,4-Difluorobenzenesulfonamido)benzoic acidhiCE (CES2)Data in developmentEnhanced solubility; fluorinated stabilityUnder investigation

Synthetic Routes:4-(3,4-Difluorobenzenesulfonamido)benzoic acid is synthesized via sequential reactions:

  • Sulfonamide Bond Formation: React 3,4-difluorobenzenesulfonyl chloride with 4-aminobenzoic acid in pyridine/dichloromethane [5].
  • Purification: Crystallization from ethanol/water mixtures yields >95% pure product [5].
  • Fluorine Rationale: Fluorine atoms reduce oxidative metabolism while maintaining steric mimicry of chlorine in predecessors like LASAMIDE (2,4-dichloro-5-sulfamoylbenzoic acid) [2] [5].

This inhibitor class holds promise for personalized medicine, particularly in CPT-11 regimens where genetic polymorphisms in CES2 affect toxicity risk [1] [6]. Future work requires crystallographic validation of binding modes and in vivo efficacy studies.

Properties

CAS Number

327072-97-9

Product Name

4-(3,4-Difluorobenzenesulfonamido)benzoic acid

IUPAC Name

4-[(3,4-difluorophenyl)sulfonylamino]benzoic acid

Molecular Formula

C13H9F2NO4S

Molecular Weight

313.27

InChI

InChI=1S/C13H9F2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18)

InChI Key

YMKFPZZZDXNJTL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.